Philippin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

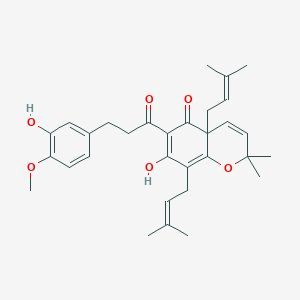

Molecular Formula |

C31H38O6 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

7-hydroxy-6-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]-2,2-dimethyl-4a,8-bis(3-methylbut-2-enyl)chromen-5-one |

InChI |

InChI=1S/C31H38O6/c1-19(2)8-11-22-27(34)26(23(32)12-9-21-10-13-25(36-7)24(33)18-21)28(35)31(15-14-20(3)4)17-16-30(5,6)37-29(22)31/h8,10,13-14,16-18,33-34H,9,11-12,15H2,1-7H3 |

InChI Key |

ZENXIXUHFOLCLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(C=CC(O2)(C)C)(C(=O)C(=C1O)C(=O)CCC3=CC(=C(C=C3)OC)O)CC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Filipin Complex: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces filipinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Filipin complex, a mixture of polyene macrolide antibiotics, was first discovered in 1955 from the bacterium Streptomyces filipinensis, isolated from a soil sample from the Philippine Islands.[1] This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of the Filipin complex. It details the experimental protocols for fermentation of S. filipinensis, extraction of the complex, and separation of its individual components. Furthermore, this guide summarizes the quantitative data related to the composition and biological activity of the Filipin complex and its constituents. Finally, it explores the mechanism of action, focusing on its interaction with membrane sterols and the subsequent impact on cellular signaling pathways, visualized through a conceptual diagram.

Introduction

The Filipin complex is a family of naturally occurring polyene macrolide antifungals produced by the soil actinomycete Streptomyces filipinensis.[1][2] The complex is notable for its broad-spectrum antifungal activity, which stems from its ability to bind to sterols, primarily cholesterol and ergosterol, in cell membranes, leading to membrane disruption and cell death.[3] This unique mode of action also makes the Filipin complex, particularly its major component Filipin III, a valuable tool in cell biology for the detection and quantification of cholesterol in cellular membranes.[3] This guide serves as a comprehensive resource for researchers interested in the Filipin complex, providing detailed methodologies and quantitative data to support further investigation and potential therapeutic development.

Composition of the Filipin Complex

The Filipin complex is not a single entity but a mixture of four main components: Filipin I, II, III, and IV. The relative abundance of these components can vary, but typical compositions are presented in Table 1. Filipin III is the most abundant and well-characterized component of the complex.[1]

Table 1: Composition of the Filipin Complex

| Component | Percentage in Complex |

| Filipin I | ~4% |

| Filipin II | ~25% |

| Filipin III | ~53% |

| Filipin IV | ~18% |

Experimental Protocols

Fermentation of Streptomyces filipinensis

The production of the Filipin complex is achieved through the fermentation of Streptomyces filipinensis. Optimal production is influenced by various factors, including media composition, pH, and temperature.

-

Media: Yeast Extract-Malt Extract (YEME) medium is commonly used for the cultivation of S. filipinensis.[4] The composition of YEME medium can be optimized for enhanced production.

-

Inoculation and Growth: A seed culture is typically prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. filipinensis and incubating for 2-3 days. The production culture is then inoculated with the seed culture.

-

Fermentation Conditions: Fermentation is carried out in a fermenter with controlled temperature (typically around 28-30°C) and aeration. The pH of the medium is usually maintained near neutral.[5] Filipin production is sensitive to phosphate concentrations, with levels as low as 2.5 mM inhibiting biosynthesis.[6] Production of the Filipin complex typically reaches its maximum after 72 hours of fermentation.[4]

Extraction of the Filipin Complex

Following fermentation, the Filipin complex is extracted from the culture broth.

-

Harvesting: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate. The Filipin complex partitions into the organic phase.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing the Filipin complex.

Purification of Filipin Complex Components

The individual components of the Filipin complex can be separated and purified using chromatographic techniques.

-

Column Chromatography: The crude extract can be subjected to column chromatography on silica gel as an initial purification step.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for the high-resolution separation of the Filipin components.[1] A gradient elution system is often employed to achieve optimal separation.

Characterization of the Filipin Complex

The structure and purity of the isolated Filipin components are confirmed using various spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight of each component.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the filipins.[4]

-

UV-Visible Spectroscopy: The polyene nature of the Filipin complex gives it a characteristic UV-Vis absorption spectrum, which can be used for quantification.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecules.

Quantitative Data

Production Yield

The yield of the Filipin complex can be influenced by the fermentation conditions and the specific strain of S. filipinensis used. In YEME medium without sucrose, the total yield of polyenes can be around 160 mg/L.[4] Genetic modification of S. filipinensis, such as the inactivation of the filI gene, has been shown to significantly increase the production of Filipin III to approximately 280 mg/L.[4]

Table 2: Antifungal Activity of Filipin Components (MIC in μg/mL)

| Fungus | Filipin I | Filipin II | Filipin III | 1'-hydroxyfilipin I | Amphotericin B |

| Candida albicans | >5.0 | 2.5 | >5.0 | 2.5 | 0.3 |

| Candida glabrata | >5.0 | 2.5 | >5.0 | 2.5 | 0.3 |

| Candida krusei | >5.0 | 2.5 | >5.0 | 2.5 | 0.3 |

| Cryptococcus neoformans | 0.7 | 0.3 | 1.5 | 0.7 | 0.15 |

| Aspergillus fumigatus | >5.0 | 2.5 | >5.0 | 2.5 | 0.3 |

Data adapted from Barreales et al., 2020.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of the Filipin complex is its ability to bind to 3-β-hydroxysterols, such as cholesterol in mammalian cells and ergosterol in fungal cells. This binding disrupts the integrity of the cell membrane, leading to increased permeability and leakage of cellular contents.[3]

Beyond simple membrane disruption, the sequestration of sterols by Filipin can have profound effects on cellular signaling. Sterol-rich microdomains in the plasma membrane, often referred to as lipid rafts, are critical for the organization and function of many signaling proteins. By disrupting these microdomains, Filipin can indirectly modulate various signaling cascades.

For instance, studies in tobacco cells have shown that Filipin treatment can trigger a signaling response involving the activation of NADPH oxidase and an increase in cytosolic calcium levels.[1] In mammalian cells, the disruption of caveolae, a type of lipid raft, by Filipin has been shown to inhibit the internalization of cholera toxin, demonstrating an interference with specific endocytic pathways.[8]

The following diagram illustrates a conceptual model of the signaling events initiated by the Filipin complex.

Caption: Conceptual signaling pathway initiated by the Filipin complex.

Conclusion

The Filipin complex, since its discovery, has remained a subject of significant scientific interest due to its potent antifungal properties and its utility as a cell biology tool. This technical guide has provided a comprehensive overview of the methodologies for its production, isolation, and characterization, along with key quantitative data. The elucidation of its mechanism of action, particularly its impact on cellular signaling through the disruption of membrane sterol organization, opens avenues for the development of new therapeutic strategies and provides a powerful probe for studying membrane biology. Further research into the specific downstream signaling targets of Filipin-induced membrane stress will likely unveil new aspects of cellular regulation and drug action.

References

- 1. Plasma membrane sterol complexation, generated by filipin, triggers signaling responses in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in filipin III biosynthesis and yields bioactive derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interesjournals.org [interesjournals.org]

- 6. Phosphate effect on filipin production and morphological differentiation in Streptomyces filipinensis and the role of the PhoP transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]

Filipin III: A Technical Guide to its Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III is a naturally occurring polyene macrolide antibiotic and a key component of the filipin complex produced by Streptomyces filipinensis.[1] Renowned for its intrinsic fluorescence and high affinity for 3-β-hydroxysterols, particularly cholesterol, Filipin III has become an indispensable tool in cell biology and biomedical research.[2][3] Its ability to specifically bind to and visualize unesterified cholesterol allows for the investigation of membrane microdomains, cholesterol trafficking, and the diagnosis of lipid storage disorders such as Niemann-Pick type C disease.[4][5] This technical guide provides a comprehensive overview of the chemical structure of Filipin III, its physicochemical and biological properties, and detailed protocols for its application in fluorescence microscopy, cholesterol binding assays, antifungal susceptibility testing, and hemolysis assays.

Chemical Structure and Physicochemical Properties

Filipin III is a 28-membered polyene macrolide lactone.[6] Its structure is characterized by a large lactone ring with a conjugated pentaene system, which is responsible for its intrinsic fluorescent properties, and a polyol region.[2]

Chemical Identifiers:

-

IUPAC Name: (3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-Octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one[2]

Physicochemical Data Summary:

| Property | Value | References |

| Molecular Weight | 654.8 g/mol | [7] |

| Appearance | Pale yellow solid | |

| Purity | ≥85-95% (by HPLC) | [8] |

| Solubility | Soluble in DMSO (up to 10 mg/ml), DMF (5 mg/ml), and ethanol (1 mg/ml). | [7] |

| Storage | Store at -20°C. Solutions are sensitive to light and air. | |

| Excitation Maxima (λex) | 338, 357 nm (in complex with cholesterol); ~360 nm for microscopy | [3][7] |

| Emission Maximum (λem) | 480 nm (in complex with cholesterol); 385-470 nm for microscopy | [7][8] |

Biological Activity and Mechanism of Action

The primary biological activity of Filipin III stems from its high affinity for cholesterol.[6] It intercalates into lipid membranes and forms complexes with unesterified cholesterol, leading to the disruption of membrane integrity and function.[6] This interaction is the basis for its antifungal properties, as it targets ergosterol (a major sterol in fungal membranes), and its cytotoxic effects on mammalian cells through cholesterol binding.[1]

Summary of Biological Activities:

| Activity | Measurement | Value | References |

| Antifungal Activity | MICs | 1-10 µg/ml | [7] |

| (against various fungi) | |||

| Hemolytic Activity | EC₅₀ | 0.8 µg/ml | [7] |

| (rabbit erythrocytes) |

Experimental Protocols

Fluorescence Staining of Cellular Cholesterol

This protocol details the use of Filipin III to visualize unesterified cholesterol in cultured cells using fluorescence microscopy.

Materials:

-

Filipin III stock solution (1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Glycine solution (1.5 mg/mL in PBS)

-

Fetal Bovine Serum (FBS)

-

Cultured cells on coverslips or in imaging plates

Procedure:

-

Cell Culture: Seed and culture cells on a suitable imaging substrate to the desired confluency.

-

Cell Fixation:

-

Quenching:

-

Wash the cells three times with PBS.

-

Incubate with 1.5 mg/mL glycine solution for 10 minutes at room temperature to quench residual PFA.[3]

-

-

Staining:

-

Washing: Wash the cells three times with PBS.

-

Imaging:

Experimental Workflow for Cholesterol Staining:

In Vitro Cholesterol Binding Assay (Fluorescence Spectroscopy)

This protocol describes a method to quantify the interaction between Filipin III and cholesterol in a model membrane system using fluorescence spectroscopy. The binding of Filipin III to cholesterol results in a significant increase in fluorescence polarization and a shift in the excitation spectrum.[7]

Materials:

-

Filipin III

-

Cholesterol

-

Lecithin (e.g., egg phosphatidylcholine)

-

Chloroform

-

Methanol

-

Buffer (e.g., PBS, pH 7.4)

-

Fluorometer with polarization capabilities

Procedure:

-

Preparation of Lipid Vesicles:

-

Prepare a stock solution of lecithin and cholesterol in chloroform/methanol (2:1, v/v) at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with buffer by vortexing to form multilamellar vesicles.

-

Sonicate the vesicle suspension to create small unilamellar vesicles (SUVs).

-

-

Fluorescence Titration:

-

Prepare a series of cuvettes containing a fixed concentration of Filipin III in buffer.

-

Add increasing concentrations of the cholesterol-containing lipid vesicles to the cuvettes.

-

Incubate the samples at a constant temperature.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity and/or fluorescence polarization of each sample.

-

Excitation can be set around 357 nm and emission at 480 nm.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity or polarization as a function of the cholesterol concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

-

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[1]

Materials:

-

Filipin III

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Filipin III in DMSO.

-

Perform serial twofold dilutions of Filipin III in RPMI-1640 medium in the 96-well plate to cover a clinically relevant concentration range (e.g., 0.03-16 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Filipin III that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[6] The endpoint can be determined visually or by reading the optical density at a suitable wavelength.

-

Hemolysis Assay

This protocol provides a method to determine the hemolytic activity of Filipin III on red blood cells.

Materials:

-

Filipin III

-

Freshly collected red blood cells (RBCs), e.g., from rabbit or human

-

Phosphate-Buffered Saline (PBS)

-

Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

-

96-well plates

-

Spectrophotometer or plate reader

Procedure:

-

RBC Preparation:

-

Wash the RBCs three times with PBS by centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of Filipin III in PBS in a 96-well plate.

-

Add the RBC suspension to each well.

-

Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS only).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

-

Quantification of Hemolysis:

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each Filipin III concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

Plot the percentage of hemolysis against the Filipin III concentration and determine the EC₅₀ (the concentration that causes 50% hemolysis) from the dose-response curve.

-

Visualization of Logical Relationships

Mechanism of Filipin III Action:

Conclusion

Filipin III remains a powerful and widely used tool for the detection and study of cholesterol in biological systems. Its unique fluorescent properties and specific binding to unesterified sterols provide researchers with a valuable method for visualizing cholesterol distribution and understanding its role in cellular processes and disease. This guide offers a detailed overview of its chemical nature and provides robust protocols to facilitate its effective application in the laboratory. Careful consideration of its light sensitivity and potential for membrane perturbation is essential for obtaining accurate and reproducible results.

References

- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Fluorescence Studies of the Binding of the Polyene Antibiotics Filipin III , Amphotericin B , . Nystatin , and Lagosin to Cholesterol ( membranes / vesicles / lecithin / probe ) | Semantic Scholar [semanticscholar.org]

- 4. glpbio.com [glpbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further Standardization of Broth Microdilution Methodology for In Vitro Susceptibility Testing of Caspofungin against Candida Species by Use of an International Collection of More than 3,000 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Filipin's Action on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filipin, a polyene macrolide antibiotic produced by Streptomyces filipinensis, is a crucial tool in cell biology and a subject of interest in antifungal research. Its potent fungicidal activity stems from its specific interaction with 3-β-hydroxysterols, which are essential components of eukaryotic cell membranes. In fungi, the primary target is ergosterol. This guide provides an in-depth technical overview of Filipin's mode of action on fungal cell membranes, detailing the molecular interactions, resultant biophysical changes, and cellular consequences. It also includes key experimental protocols for studying these phenomena.

Core Mechanism of Action: A Stepwise Cascade

The antifungal effect of Filipin is not a single event but a cascade that begins with its affinity for ergosterol and culminates in the loss of cellular integrity.

Specific Binding to Ergosterol

Filipin's structure, featuring a large lactone ring with five conjugated double bonds, confers a high affinity for sterols. The primary interaction is a hydrophobic association with ergosterol embedded within the fungal plasma membrane. This binding is critically dependent on the presence of the 3β-hydroxyl group on the sterol molecule.[1] Filipin does not bind to esterified sterols, making it a specific probe for free ergosterol.[1][2] This specificity allows for its use in visualizing the distribution of ergosterol-rich domains in fungal membranes, which are often concentrated at sites of active growth, such as hyphal tips and septation sites.[3]

Formation of Filipin-Ergosterol Complexes and Membrane Perturbation

Upon binding, multiple Filipin and ergosterol molecules self-assemble into aggregates or complexes within the lipid bilayer.[1] These complexes physically disrupt the ordered structure of the phospholipid bilayer. Freeze-fracture electron microscopy and atomic force microscopy have visualized these disruptions as lesions, pits, or protrusions on the membrane surface.[4][5] The formation of these aggregates alters membrane fluidity and leads to a critical loss of structural integrity.[4]

Pore Formation and Increased Membrane Permeability

The aggregation of Filipin-ergosterol complexes is widely accepted to result in the formation of transmembrane pores or channels. This leads to a catastrophic increase in the permeability of the fungal plasma membrane.[1][2] The membrane becomes leaky, allowing the uncontrolled passage of ions and small molecules. Studies have shown that Filipin treatment renders fungal conidia permeable to fluorescent probes such as TOTO-1 and FM4-64.[6] This disruption of the membrane's barrier function is the direct cause of Filipin's fungicidal effect.

Quantitative Data on Filipin's Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Filipin Derivatives

The following table summarizes the fungicidal activity of Filipin and its derivatives against a range of pathogenic fungi. All compounds were reported to be fungicidal at their MIC.

| Fungal Species | Filipin I (μg/mL) | Filipin II (μg/mL) | 1'-hydroxyfilipin I (μg/mL) |

| Candida albicans | > 12.5 | 3.1 | 3.1 |

| Candida glabrata | 12.5 | 3.1 | 3.1 |

| Candida krusei | 6.2 | 1.5 | 1.5 |

| Cryptococcus neoformans | 0.7 | 0.7 | 0.7 |

| Trichosporon cutaneum | 6.2 | 1.5 | 1.5 |

| Trichosporon asahii | 3.1 | 0.7 | 1.5 |

| Aspergillus nidulans | 12.5 | 3.1 | 6.2 |

| Aspergillus niger | 12.5 | 3.1 | 6.2 |

| Aspergillus fumigatus | 12.5 | 3.1 | 6.2 |

Data adapted from studies on engineered Streptomyces filipinensis strains.

Table 2: Biophysical Characteristics of Filipin-Induced Membrane Lesions

Atomic force microscopy (AFM) has been used to characterize the physical changes Filipin induces in model lipid bilayers containing cholesterol.

| Feature | Dimension |

| Primary Lesions | |

| Mean Diameter | 19 nm |

| Height | 0.4 nm |

| Larger Protrusions | |

| Diameter | 90 nm |

| Height | 2.5 nm |

These dimensions were observed in dipalmitoylphosphatidylethanolamine bilayers containing cholesterol and may vary depending on the specific lipid and sterol composition.[5]

Downstream Cellular Consequences

The permeabilization of the fungal plasma membrane by Filipin triggers a series of detrimental downstream events that lead to cell death.

-

Ion Leakage: The formation of pores leads to a rapid and uncontrolled efflux of essential intracellular ions, particularly potassium (K+), and an influx of other ions like sodium (Na+) and calcium (Ca2+).

-

Disruption of Membrane Potential: The leakage of ions dissipates the electrochemical gradients across the plasma membrane, leading to a collapse of the membrane potential. This is a critical event as the membrane potential is vital for numerous cellular processes, including nutrient transport and ATP synthesis.

-

Metabolic Arrest: The loss of ion homeostasis and membrane potential severely disrupts cellular metabolism. Key enzymatic processes that are dependent on specific ion concentrations are inhibited.

-

Leakage of Cellular Contents: As membrane integrity is further compromised, larger molecules such as glucose, amino acids, and even small proteins can leak out of the cell.[1]

-

Cell Death: The cumulative effect of these disruptions is a complete loss of cellular homeostasis, leading to metabolic arrest and ultimately, cell death.

Visualizing the Mode of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in Filipin's mechanism of action and a typical experimental workflow.

Caption: Molecular mechanism of Filipin action on the fungal cell membrane.

Caption: Workflow for assessing Filipin-induced membrane permeabilization.

Caption: Cascade of downstream cellular effects following Filipin action.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of Filipin on fungal membranes. Researchers should optimize these protocols for their specific fungal species and experimental setup.

Protocol: Filipin Staining for Ergosterol Localization

This method utilizes the intrinsic fluorescence of Filipin to visualize the distribution of ergosterol in the plasma membrane of fungal cells.

Materials:

-

Fungal cells (e.g., germinating conidia or hyphae)

-

ACES buffer (or other suitable buffer)

-

Filipin III complex (e.g., from Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm)

Procedure:

-

Cell Preparation: Harvest fungal cells and wash them twice with ACES buffer by centrifugation.

-

Fixation (Optional): To prevent artifacts from Filipin's disruptive action in live cells, fix the cells with 3-4% PFA in buffer for 30-60 minutes at room temperature. Wash 3x with buffer to remove the fixative.

-

Filipin Staining:

-

Prepare a stock solution of Filipin at 5 mg/mL in DMSO. Protect from light.

-

Dilute the stock solution to a working concentration of 5-15 µM in buffer immediately before use.

-

Resuspend the cell pellet in the Filipin working solution.

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature, protected from light. Note: Incubation time should be minimized to reduce potential membrane disruption.

-

-

Washing: Wash the cells twice with buffer to remove unbound Filipin.

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of buffer.

-

Mount the cell suspension on a microscope slide.

-

Immediately visualize using a fluorescence microscope with a UV filter set. Filipin is highly susceptible to photobleaching, so exposure times should be minimized.

-

Protocol: Membrane Permeabilization/Leakage Assay

This assay quantifies the extent of membrane damage by measuring the influx of a membrane-impermeant fluorescent dye or the efflux of a pre-loaded fluorescent probe.

Materials:

-

Fungal cells or prepared liposomes containing ergosterol.

-

Assay buffer (e.g., PBS or a buffered sorbitol solution).

-

Fluorescent dye:

-

For influx assay: SYTOX Green or Propidium Iodide (PI). These dyes are impermeant to live cells and fluoresce upon binding to nucleic acids.

-

For efflux assay: Calcein-AM or Carboxyfluorescein. These are loaded into cells and their leakage into the medium is measured.

-

-

Filipin solution.

-

96-well microplate (black, clear bottom for microscopy).

-

Fluorometric microplate reader or fluorescence microscope.

Procedure (Influx Assay with SYTOX Green):

-

Cell Preparation: Grow and harvest fungal cells to the desired growth phase. Wash twice and resuspend in the assay buffer to a standardized optical density (e.g., OD600 of 0.5).

-

Assay Setup:

-

Pipette 100 µL of the cell suspension into the wells of a 96-well plate.

-

Add SYTOX Green to each well to a final concentration of 1-5 µM.

-

-

Initiate Reaction:

-

Add varying concentrations of Filipin to the treatment wells. Add the equivalent volume of vehicle (e.g., DMSO in buffer) to the control wells.

-

For a positive control (maximum permeabilization), use a lytic agent like Triton X-100 or heat-killed cells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths for SYTOX Green (e.g., ~485 nm Ex / ~520 nm Em).

-

Measure fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours) at a constant temperature.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer and dye.

-

Normalize the fluorescence values to the positive control to express leakage as a percentage of the maximum.

-

Plot the percentage of permeabilization against time for each Filipin concentration.

-

Conclusion

Filipin's mode of action against fungal cells is a well-defined process initiated by its high affinity for ergosterol. The subsequent formation of Filipin-ergosterol complexes disrupts the plasma membrane's structural integrity, leading to the formation of pores. This permeabilization results in a fatal loss of cellular homeostasis. The specificity of Filipin for 3-β-hydroxysterols makes it not only a potent antifungal agent but also an invaluable tool for studying the distribution and role of sterols in biological membranes. For drug development professionals, understanding this mechanism provides a blueprint for designing novel antifungal agents that target the fungal cell membrane, a validated and effective site of action. Future research focusing on the precise structural nature of the Filipin-ergosterol pore and detailed biophysical characterization of the interaction will further enhance its utility in both basic research and therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol-Rich Plasma Membrane Domains in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of lipid-phase separation on the filipin action on membranes of ergosterol-replaced Tetrahymena cells, as studied by freeze-fracture electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The polyene antimycotics nystatin and filipin disrupt the plasma membrane, whereas natamycin inhibits endocytosis in germinating conidia of Penicillium discolor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Filipin I and Filipin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The filipin complex, a mixture of polyene macrolide antibiotics produced by Streptomyces filipinensis, has long been recognized for its potent antifungal properties. This complex is comprised of four main components: Filipin I, II, III, and IV, with Filipin III being the most abundant.[1][2] While the complex as a whole is known to interact with sterols, leading to membrane disruption, recent research has begun to elucidate the distinct biological activities of its individual components. This technical guide provides an in-depth analysis of the biological activities of Filipin I and Filipin II, focusing on their mechanisms of action, comparative quantitative data, and effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug development and cell biology.

Core Mechanism of Action: Interaction with Membrane Sterols

The primary mechanism of action for filipin compounds is their interaction with 3-β-hydroxysterols, most notably cholesterol in mammalian cells and ergosterol in fungi.[3] This interaction leads to the formation of filipin-sterol complexes within the cell membrane, disrupting its integrity and altering its permeability. This disruption can result in the leakage of essential cellular components, ultimately leading to cell death. Filipin I and Filipin II, as components of this complex, share this fundamental mechanism. Filipin II is structurally distinct from Filipin III, the major component of the complex, in that it lacks a hydroxyl group on its pentyl side chain, rendering it more hydrophobic.[4] Filipin I is characterized by the absence of a hydroxyl group at the C26 position of the macrolide ring.[5]

Quantitative Biological Data

The following tables summarize the available quantitative data on the antifungal and hemolytic activities of Filipin I and Filipin II, primarily drawn from a comparative study by Barreales et al. (2020).[5]

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

This table presents the MIC values of Filipin I and Filipin II against a panel of pathogenic fungi. Lower MIC values indicate greater antifungal potency.

| Fungal Strain | Filipin I (µg/mL) | Filipin II (µg/mL) | Filipin III (µg/mL) | Amphotericin B (µg/mL) |

| Candida albicans | 3.1 | 1.5 | 6.2 | 0.8 |

| Candida glabrata | 6.2 | 3.1 | 12.5 | 1.5 |

| Candida krusei | 12.5 | 6.2 | 25 | 3.1 |

| Cryptococcus neoformans | 0.7 | 0.4 | 1.5 | 0.6 |

| Trichosporon cutaneum | 3.1 | 1.5 | 6.2 | 0.8 |

| Trichosporon asahii | 6.2 | 3.1 | 12.5 | 1.5 |

| Aspergillus fumigatus | 12.5 | 6.2 | 25 | 3.1 |

| Aspergillus niger | >50 | 25 | >50 | 12.5 |

| Aspergillus nidulans | 25 | 12.5 | 50 | 6.2 |

Data sourced from Barreales et al., 2020.[5]

Table 2: Hemolytic Activity

Hemolytic activity serves as an indicator of cytotoxicity towards mammalian cells. The HC50 value represents the concentration required to cause 50% hemolysis of red blood cells.

| Compound | HC50 (µg/mL) |

| Filipin I | 59 |

| Filipin II | < 2 |

| Filipin III | < 2 |

| Amphotericin B | 6.5 |

Data sourced from Barreales et al., 2020.[5]

These data highlight a crucial difference: Filipin I exhibits significantly lower hemolytic activity compared to Filipin II and III, suggesting a better therapeutic window for its antifungal applications.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Filipin I and Filipin II.

Filipin Staining for Cellular Cholesterol

This protocol is used to visualize the distribution of unesterified cholesterol in fixed cells.

Materials:

-

Filipin complex or isolated Filipin I/II

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Paraformaldehyde (PFA)

-

Glycine

-

Coverslips and microscope slides

-

Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

-

Cell Culture: Grow cells on sterile coverslips to the desired confluency.

-

Washing: Rinse the cells three times with PBS.

-

Fixation: Fix the cells with 3-4% PFA in PBS for 1 hour at room temperature.

-

Quenching: Wash the cells three times with PBS and then incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench the PFA.[7]

-

Staining:

-

Final Washes: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips on microscope slides with a drop of PBS and immediately visualize using a fluorescence microscope. Note that filipin fluorescence is prone to rapid photobleaching.[7][8][9]

Experimental Workflow for Filipin Staining

Caption: Workflow for staining cellular cholesterol with filipin.

Hemolysis Assay

This assay quantifies the membrane-disrupting activity of Filipin I and II on red blood cells.

Materials:

-

Freshly collected red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Filipin I and Filipin II

-

Triton X-100 (positive control)

-

96-well microplate

-

Spectrophotometer (541 nm)

Procedure:

-

RBC Preparation:

-

Wash fresh RBCs three times with PBS by centrifugation (e.g., 500 x g for 10 minutes) and removal of the supernatant.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[10]

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of Filipin I and Filipin II in PBS.

-

Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

-

-

Incubation: Add the 2% RBC suspension to each well. Incubate the plate at 37°C for 30-60 minutes.[11]

-

Centrifugation: Pellet the intact RBCs by centrifuging the plate (e.g., 800 x g for 10 minutes).

-

Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 541 nm.[11]

-

Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Hemolysis Assay Workflow

Caption: Experimental workflow for the hemolysis assay.

Outer Membrane Permeability Assay (N-Phenyl-1-naphthylamine - NPN Uptake)

This assay is typically used for bacteria but can be adapted to assess general membrane permeability changes. It measures the uptake of the fluorescent probe NPN, which fluoresces when it enters a hydrophobic environment like a damaged cell membrane.

Materials:

-

N-Phenyl-1-naphthylamine (NPN)

-

HEPES buffer

-

Cells of interest

-

Filipin I and Filipin II

-

Fluorometer (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in HEPES buffer to a standardized optical density.

-

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.[6][12]

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension with NPN.

-

Compound Addition: Add Filipin I or Filipin II at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake and therefore, membrane permeabilization.[6][12]

-

Data Analysis: Plot the fluorescence intensity over time for each concentration of the filipin compounds.

NPN Uptake Assay Workflow

Caption: Workflow for the NPN uptake assay to assess membrane permeability.

Modulation of Cellular Signaling Pathways

Filipin's ability to sequester cholesterol from cellular membranes has significant implications for various signaling pathways that are dependent on the integrity of cholesterol-rich microdomains, such as lipid rafts and caveolae.

Caveolae-Mediated Endocytosis

Caveolae are specialized lipid rafts that form flask-shaped invaginations of the plasma membrane and are involved in signal transduction and endocytosis. Their formation and function are critically dependent on cholesterol. By binding to cholesterol, filipin disrupts the structure of caveolae, thereby inhibiting caveolae-mediated endocytosis.[10] This has been shown to block the internalization of certain viruses, toxins, and cellular receptors.

Inhibition of Caveolae-Mediated Endocytosis by Filipin

Caption: Filipin disrupts caveolae by sequestering cholesterol, inhibiting endocytosis.

Potential Impact on Hedgehog and Wnt Signaling

The Hedgehog (Hh) and Wnt signaling pathways are crucial for embryonic development and tissue homeostasis, and their dysregulation is implicated in cancer. Both pathways have components that are localized to or regulated within lipid rafts.

-

Hedgehog Signaling: The key signal transducer of the Hh pathway, Smoothened (Smo), is a seven-transmembrane protein that requires cholesterol for its localization to the primary cilium, a critical step for pathway activation. By altering membrane cholesterol content, filipin could potentially interfere with Smo trafficking and inhibit Hh signaling. However, direct studies confirming the specific inhibitory effects of isolated Filipin I or Filipin II on the Hedgehog pathway are currently lacking.

-

Wnt Signaling: The canonical Wnt/β-catenin signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors and their co-receptors LRP5/6. The formation and stability of this receptor complex are influenced by the lipid environment of the plasma membrane. Disruption of lipid rafts by cholesterol-binding agents like filipin could therefore modulate Wnt signaling.[13] Again, direct experimental evidence for the specific actions of Filipin I and Filipin II on the Wnt pathway is needed.

Hypothesized Filipin Impact on Cholesterol-Dependent Signaling

Caption: Hypothesized mechanism of Filipin's impact on cholesterol-dependent signaling pathways.

Conclusion

Filipin I and Filipin II exhibit potent biological activities, primarily driven by their interaction with membrane sterols. Quantitative data reveals that while both are effective antifungal agents, Filipin I possesses a significantly lower hemolytic activity, making it a more promising candidate for further therapeutic development. Their ability to disrupt cholesterol-rich membrane microdomains provides a powerful tool for studying cellular processes dependent on lipid rafts and caveolae. While their effects on specific signaling pathways like Hedgehog and Wnt are strongly implied due to the role of cholesterol in these cascades, further research is needed to elucidate the direct and specific actions of Filipin I and Filipin II in these contexts. The detailed protocols provided in this guide should facilitate further investigation into the nuanced biological roles of these fascinating natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tabaslab.com [tabaslab.com]

- 8. abcam.cn [abcam.cn]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hemolysis Assay [protocols.io]

- 12. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Filipin for Cholesterol Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filipin, a naturally fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis, has become an invaluable tool for the detection and quantification of unesterified cholesterol in biological systems.[1] Its ability to specifically bind to 3-β-hydroxysterols, most notably cholesterol, and the subsequent alteration of its fluorescent properties, allows for the visualization and analysis of cholesterol distribution in cell membranes and intracellular compartments.[1][2] This technical guide provides an in-depth overview of the spectroscopic properties of Filipin, detailed experimental protocols for its use, and important technical considerations for accurate and reproducible cholesterol detection.

Spectroscopic Properties of Filipin-Cholesterol Complex

The interaction of Filipin with cholesterol leads to significant changes in its absorption and fluorescence spectra, forming the basis for its use as a cholesterol probe.[3][4] Filipin itself is a mixture of four components, with Filipin III being the most abundant and predominantly used isomer.[2] Upon binding to cholesterol, the Filipin molecules form aggregates that exhibit altered photophysical properties.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters of the Filipin-cholesterol complex, critical for designing and interpreting fluorescence-based cholesterol detection assays.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | 340 - 380 nm[3][4][5] | A broad excitation range is commonly used. Some sources report a more specific maximum at 338 nm or 405 nm. |

| Emission Maximum (λem) | 385 - 470 nm[3][4][5] | The emission spectrum is also broad. A common emission maximum is reported around 480 nm.[6] |

| Molar Extinction Coefficient (ε) | Not available | Data on the molar extinction coefficient of the Filipin-cholesterol complex is not readily available in the reviewed literature. |

| Fluorescence Quantum Yield (Φf) | Not available | Specific quantitative data for the quantum yield of the Filipin-cholesterol complex is not readily available in the reviewed literature. However, it is known that the fluorescence intensity is weaker compared to other fluorescent probes.[7] |

| Binding Affinity (Kd) | Not available | A precise dissociation constant (Kd) for the Filipin-cholesterol interaction is not consistently reported in the literature. |

Experimental Protocols for Cholesterol Detection using Filipin

Accurate and reproducible staining of cholesterol with Filipin requires careful attention to the experimental protocol. The following sections provide detailed methodologies for the preparation of Filipin solutions and the staining of cellular cholesterol.

Preparation of Filipin Stock and Working Solutions

Filipin is light-sensitive and unstable in solution; therefore, proper handling and preparation are crucial.[3]

Protocol 1: Standard Filipin Staining

| Step | Procedure |

| 1. Stock Solution Preparation | Dissolve Filipin III powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[7] It is recommended to prepare small aliquots and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7] |

| 2. Working Solution Preparation | Immediately before use, dilute the Filipin stock solution to a working concentration of 1-250 µM in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[7] |

Cellular Cholesterol Staining Protocol

This protocol is a general guideline for staining unesterified cholesterol in fixed cultured cells.

| Step | Procedure |

| 1. Cell Culture and Fixation | Culture cells on a suitable substrate (e.g., glass coverslips). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[7] |

| 2. Washing | Wash the fixed cells 2-3 times with PBS for 5 minutes each to remove the fixative.[7] |

| 3. Staining | Incubate the cells with the Filipin working solution for 30 minutes to 2 hours at room temperature, protected from light.[7] The optimal incubation time may vary depending on the cell type and experimental conditions. |

| 4. Post-Staining Washes | Wash the cells 2-3 times with PBS to remove unbound Filipin.[7] |

| 5. Imaging | Mount the coverslips and immediately visualize the fluorescence using a fluorescence microscope equipped with a UV filter set (e.g., excitation at 340-380 nm and emission at 385-470 nm).[7] Due to rapid photobleaching, images should be acquired promptly.[7] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a cholesterol detection experiment using Filipin, from sample preparation to data analysis.

Technical Considerations and Best Practices

To ensure the reliability and accuracy of cholesterol detection with Filipin, several critical factors must be considered:

-

Photostability: The Filipin-cholesterol complex is highly susceptible to photobleaching.[2][7] Therefore, it is essential to minimize light exposure during and after staining and to acquire images as quickly as possible.

-

Solution Stability: Filipin solutions are unstable and should be prepared fresh before each experiment.[3] Stock solutions in DMSO should be stored in small, single-use aliquots at low temperatures (-20°C or -80°C) and protected from light and air.[7]

-

Specificity: While Filipin is widely used as a cholesterol-specific probe, some studies have shown that it can also bind to other molecules, such as the ganglioside GM1.[8] This is an important consideration, especially in experimental systems where these molecules are abundant.

-

Membrane Perturbation: The binding of Filipin to cholesterol can disrupt the membrane structure.[1][2] This is why Filipin is typically used on fixed cells and is not suitable for live-cell imaging.

Conclusion

Filipin remains a powerful and widely used tool for the qualitative and semi-quantitative analysis of unesterified cholesterol in biological membranes. Its distinct spectroscopic properties upon binding to cholesterol provide a robust method for visualizing cholesterol distribution. By adhering to the detailed protocols and technical considerations outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize Filipin to gain valuable insights into the complex roles of cholesterol in cellular processes and disease. Further research to precisely determine the quantum yield and binding affinity of the Filipin-cholesterol complex would further enhance its utility as a quantitative probe.

References

- 1. Filipin as a cholesterol probe. II. Filipin-cholesterol interaction in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antifungal Properties of Filipin: A Technical Overview

Published: November 18, 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Filipin, a polyene macrolide antibiotic, was first isolated in 1955 by researchers at the Upjohn company from the actinomycete Streptomyces filipinensis, discovered in a soil sample from the Philippine Islands. The initial isolate demonstrated potent antifungal activity. Filipin is a complex of four main components: Filipin I, II, III, and IV, with Filipin III being the most abundant. This technical guide provides an in-depth look at the early studies that defined the antifungal spectrum and mechanism of action of Filipin, with a focus on the foundational research conducted in the mid-20th century.

While specific quantitative data from the earliest studies, particularly the pivotal 1960 paper by Gottlieb et al. in Phytopathology, are not readily accessible in modern digital archives, this guide reconstructs the methodologies and key findings based on citations and descriptions from related scientific literature.

Mechanism of Action

Early research established that Filipin's antifungal activity is derived from its interaction with sterols in the fungal cell membrane. Unlike bacterial cells, which lack sterols, fungal membranes are rich in these lipids, primarily ergosterol. Filipin binds to these sterols, disrupting the integrity of the cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components such as ions and small organic molecules, and ultimately, cell death. This sterol-binding mechanism also explains Filipin's toxicity to mammalian cells, as it can interact with cholesterol in their membranes.

Early Antifungal Spectrum of Filipin

Foundational studies in the late 1950s and early 1960s demonstrated that Filipin possessed a broad spectrum of activity against a variety of fungi, including yeasts and molds. The research by Gottlieb and colleagues in 1960 was instrumental in defining this spectrum. While the precise Minimum Inhibitory Concentration (MIC) values from this seminal work are not detailed in currently available literature, it is understood that Filipin was shown to be effective against numerous fungal species. The insensitivity of certain fungi, like Pythium species, was later explained by their natural lack of membrane sterols, a finding that further solidified the understanding of Filipin's mechanism of action. When these fungi were grown in a medium containing sterols, they became susceptible to Filipin, providing strong evidence for the sterol-antibiotic interaction.

Table 1: Antifungal Activity of Filipin (Qualitative Summary from Early Studies)

| Fungal Group | Activity | Notes |

| Yeasts | Active | Effective against various yeast species. |

| Molds | Active | Showed inhibitory effects on a range of filamentous fungi. |

| Oomycetes (e.g., Pythium) | Inactive | Naturally lack sterols in their membranes, conferring resistance. |

Note: This table represents a qualitative summary of the antifungal spectrum as described in the literature. Specific MIC values from the original 1960 study by Gottlieb et al. are not available for presentation.

Experimental Protocols in Early Antifungal Susceptibility Testing

The methodologies used in the 1950s and 1960s to determine the antifungal activity of compounds like Filipin were precursors to the standardized methods used today. The primary technique was the broth dilution method, which was used to determine the Minimum Inhibitory Concentration (MIC).

General Broth Dilution Protocol (circa 1960)

-

Preparation of Filipin Stock Solution: A stock solution of Filipin was prepared, likely in a solvent such as ethanol or dimethyl sulfoxide (DMSO), due to its poor solubility in water.

-

Preparation of Test Medium: A suitable liquid growth medium for fungi, such as Sabouraud dextrose broth, was prepared and sterilized.

-

Serial Dilution: A series of test tubes, each containing a specific volume of the growth medium, was prepared. The Filipin stock solution was serially diluted across these tubes to create a gradient of decreasing antibiotic concentrations. A control tube with no Filipin was also included.

-

Inoculum Preparation: The fungal species to be tested was grown in culture. A standardized suspension of fungal spores or cells was prepared in sterile water or saline to a specific turbidity, ensuring a consistent number of fungal cells was added to each test tube.

-

Inoculation: Each tube in the dilution series, including the control, was inoculated with the standardized fungal suspension.

-

Incubation: The inoculated tubes were incubated at a temperature suitable for fungal growth (e.g., 25-30°C) for a defined period, typically 24 to 72 hours, depending on the growth rate of the fungus.

-

Determination of MIC: After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates fungal growth. The MIC was recorded as the lowest concentration of Filipin that completely inhibited visible growth of the fungus.

Conclusion

The early studies on Filipin in the 1950s and 1960s were crucial in establishing its identity as a potent, broad-spectrum antifungal agent and in elucidating its novel mechanism of action centered on membrane sterols. While the high toxicity of Filipin to mammalian cells, due to its interaction with cholesterol, has limited its therapeutic applications, it remains an important tool in cell biology research for staining and quantifying cholesterol in membranes. The foundational work on its antifungal properties laid the groundwork for further research into polyene antibiotics and the importance of the fungal cell membrane as a drug target.

In Vitro Cytotoxicity of Filipin Complex in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The filipin complex, a mixture of polyene macrolide antibiotics produced by Streptomyces filipinensis, is a well-established tool in cell biology due to its high affinity for cholesterol. While extensively used for cholesterol localization, its inherent cytotoxicity presents both a challenge and an opportunity in research and therapeutic development. This technical guide provides an in-depth overview of the in vitro cytotoxicity of the filipin complex in mammalian cells. It details the underlying molecular mechanisms, summarizes available cytotoxicity data, provides comprehensive experimental protocols for assessing its effects, and visualizes the key signaling pathways involved in filipin-induced apoptosis.

Introduction

The filipin complex is comprised of four main components: filipin I, II, III, and IV, with filipin III being the most abundant and commonly studied. Its primary mechanism of action involves binding to 3-β-hydroxysterols, most notably cholesterol, a fundamental component of mammalian cell membranes. This interaction leads to the disruption of membrane integrity and the disorganization of specialized membrane microdomains known as lipid rafts. The perturbation of these critical structures triggers a cascade of cellular events, ultimately culminating in apoptotic cell death. Understanding the nuances of filipin's cytotoxicity is crucial for its appropriate use as an experimental tool and for exploring its potential as a therapeutic agent.

Mechanism of Action: Cholesterol Sequestration and Lipid Raft Disruption

The cytotoxic effects of the filipin complex are intrinsically linked to its ability to sequester cholesterol within the plasma membrane. This leads to the disruption of lipid rafts, which are highly organized membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as platforms for a multitude of cellular signaling processes. By altering the lipid environment of these domains, the filipin complex can modulate the activity of various membrane-associated proteins, including receptors and signaling molecules, thereby initiating apoptotic signaling cascades.

Quantitative Cytotoxicity Data

While the filipin complex is known to be cytotoxic to a wide range of mammalian cells, comprehensive quantitative data, such as IC50 values, are not extensively tabulated across a broad spectrum of cell lines in publicly available literature. The cytotoxic effect is dose- and time-dependent. The following table summarizes available qualitative and semi-quantitative data on the cytotoxic effects of the filipin complex on various mammalian cell lines.

| Cell Line | Cell Type | Assay | Concentration | Exposure Time | Observed Effect | Reference(s) |

| HaCaT | Human Keratinocyte | Not Specified | Concentration-dependent | Not Specified | Cell death | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | LDH Assay | 0.1 - 10 µg/mL | 24 and 48 hours | Dose-dependent increase in cytotoxicity | Not explicitly found in searches |

| MDA-MB-468 | Human Breast Adenocarcinoma | LDH Assay | 1 - 10 µg/mL | 1, 24, and 48 hours | 1-11% cytotoxicity at 1h, 4-32% at 24h, 6-47% at 48h | Not explicitly found in searches |

| L cells | Mouse Fibroblast | Viability, K+ leakage | Not Specified | Not Specified | More susceptible than HeLa cells | [2][3] |

| HeLa | Human Cervical Adenocarcinoma | Viability, K+ leakage | Not Specified | Not Specified | Less susceptible than L cells | [2][3] |

| Jurkat | Human T-cell Leukemia | cAMP accumulation inhibition | IC50 ~1 µg/mL | 1 hour | Inhibition of cholera toxin activity | [4] |

| CaCo-2 | Human Colorectal Adenocarcinoma | cAMP accumulation inhibition | IC50 ~2.5 µg/mL | 1 hour | Inhibition of cholera toxin activity | [4] |

| A431 | Human Epidermoid Carcinoma | cAMP accumulation inhibition | IC50 ~3 µg/mL | 1 hour | Inhibition of cholera toxin activity | [4] |

Note: The lack of standardized and widely reported IC50 values for the filipin complex across numerous cell lines highlights a gap in the current literature. The provided data is compiled from studies where cytotoxicity was observed, but not always as the primary endpoint. Researchers are encouraged to perform dose-response experiments for their specific cell line of interest.

Apoptotic Signaling Pathways

The disruption of lipid rafts by the filipin complex can initiate apoptosis through both the extrinsic and intrinsic pathways. A key event in the extrinsic pathway is the clustering of death receptors, such as Fas, within the disrupted lipid rafts. This aggregation can lead to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.

The intrinsic pathway can be engaged through caspase-8-mediated cleavage of Bid into tBid, which then translocates to the mitochondria, or through other stress signals originating from membrane disruption. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of the filipin complex.

Cell Viability and Cytotoxicity Assays

A workflow for assessing cytotoxicity is depicted below.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Filipin complex stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the filipin complex in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the filipin complex. Include a vehicle control (medium with the same concentration of solvent used for the filipin stock).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Filipin complex stock solution

-

Commercially available LDH cytotoxicity assay kit (follow the manufacturer’s instructions)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the filipin complex as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubate the plate for the desired time period.

-

After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

-

Add the reaction mixture to each well containing the supernatant and incubate for the time specified in the kit's instructions, protected from light.

-

Stop the reaction using the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for spontaneous and maximum LDH release.

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Mammalian cells of interest

-

Filipin complex

-

Annexin V-FITC (or other fluorochrome conjugate) apoptosis detection kit

-

Binding buffer (provided in the kit)

-

Propidium Iodide (PI) solution (provided in the kit)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of the filipin complex for the chosen duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

This assay measures the activity of key apoptotic enzymes, such as caspase-3, -8, and -9.

Materials:

-

Mammalian cells of interest

-

Filipin complex

-

Commercially available colorimetric or fluorometric caspase activity assay kit (specific for the caspase of interest)

-

Cell lysis buffer (provided in the kit)

-

Caspase substrate (e.g., DEVD-pNA for caspase-3)

-

Microplate reader (for colorimetric assays) or fluorometer (for fluorometric assays)

Procedure:

-

Seed and treat cells with the filipin complex as previously described.

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the reaction buffer and the specific caspase substrate to each well.

-

Incubate the plate at 37°C for the time recommended by the manufacturer, allowing the active caspase to cleave the substrate.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Conclusion

The filipin complex exhibits significant in vitro cytotoxicity in mammalian cells, primarily through its interaction with cholesterol and subsequent disruption of lipid raft integrity. This leads to the induction of apoptosis via a complex interplay of both extrinsic and intrinsic signaling pathways. While the qualitative aspects of its cytotoxicity are well-documented, a comprehensive quantitative dataset across a wide array of cell lines remains to be fully established. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the cytotoxic and apoptotic effects of the filipin complex in their specific cellular models. A deeper understanding of these mechanisms will not only refine its use as a laboratory tool but also inform the potential development of novel therapeutic strategies targeting cholesterol-rich domains in pathological conditions.

References

The Intricate Pathway of Filipin Biosynthesis in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of filipin, a potent polyene macrolide antifungal agent produced by various actinomycetes, most notably Streptomyces filipinensis. Filipin's unique ability to bind to cholesterol makes it a valuable tool in cell biology and a potential lead for novel therapeutic agents. This document details the genetic basis, enzymatic machinery, and regulatory networks governing the assembly of this complex natural product.

The Filipin Biosynthetic Gene Cluster

The genetic blueprint for filipin biosynthesis is encoded within a dedicated gene cluster, designated as fil in S. filipinensis and pte in S. avermitilis. This cluster harbors the genes for a type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.

Table 1: Key Genes in the Filipin Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function |

| filA1-A5 / pteA1-A5 | Type I Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone. |

| filB / pteB | Putative 2-octenoyl-CoA reductase, likely involved in providing the hexylmalonyl-CoA extender unit. |

| filC / pteC | Cytochrome P450 monooxygenase responsible for the hydroxylation at the C26 position of the macrolide ring.[1] |

| filD / pteD | Cytochrome P450 monooxygenase responsible for the hydroxylation at the C1’ position of the macrolide ring.[1] |

| filE / pteE | Ferredoxin, likely involved in electron transfer to the P450 monooxygenases. |

| filF / pteF | PAS-LuxR family transcriptional regulator, acts as a positive regulator of the filipin biosynthetic gene cluster. |

| pteR | DnrI/RedD/AfsR-family transcriptional regulator. |

| filI | PadR-like transcriptional regulator, acts as a negative regulator of filipin biosynthesis. |

The Biosynthetic Pathway: From Precursors to Filipin III

The biosynthesis of filipin follows a multi-step enzymatic cascade, beginning with the assembly of the polyketide chain by the modular type I PKS, followed by a series of post-PKS modifications.

Polyketide Chain Assembly

The filipin PKS is a large, multi-domain enzymatic complex that catalyzes the sequential condensation of acyl-CoA precursors. The process is initiated with a starter unit, followed by the iterative addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA, to build the 28-membered macrolactone ring of the filipin backbone.

Post-PKS Tailoring Modifications

Following the synthesis and cyclization of the initial polyketide product, filipin I, a series of tailoring reactions occur to yield the mature filipin III, the most abundant and biologically active component of the filipin complex. These modifications are primarily hydroxylations catalyzed by cytochrome P450 monooxygenases.

Two alternative routes for the biosynthesis of filipin III from filipin I have been proposed.[1] One pathway proceeds through the hydroxylation of filipin I at the C26 position by FilC to form filipin II, which is then hydroxylated at the C1’ position by FilD to yield filipin III.[1] The alternative pathway involves the initial hydroxylation of filipin I at the C1’ position by FilD to produce 1'-hydroxyfilipin I, followed by hydroxylation at the C26 position by FilC to form filipin III.[1]

References

Physical and chemical properties of Filipin III

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Key Cholesterol Probe

Filipin III, the principal active component of the filipin complex, is a polyene macrolide antibiotic isolated from Streptomyces filipinensis. While possessing antifungal properties, its primary utility in modern research lies in its ability to specifically bind to 3-β-hydroxysterols, most notably cholesterol. This interaction produces a fluorescent signal, making Filipin III an invaluable tool for the detection, localization, and quantification of unesterified cholesterol in cellular membranes and tissues. This technical guide provides a comprehensive overview of Filipin III's properties, its mechanism of action, and detailed protocols for its application in a research setting.

Core Physical and Chemical Properties

Filipin III is a crystalline solid, typically appearing as a light yellow to yellow powder. It is highly sensitive to light and air, necessitating storage in a dark, controlled environment to prevent degradation.[1][2]

Table 1: Physical and Chemical Data for Filipin III

| Property | Value | References |

| CAS Number | 480-49-9 | [3] |

| Molecular Formula | C₃₅H₅₈O₁₁ | [3] |

| Molecular Weight | 654.83 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 163-180 °C | |

| Purity | ≥90% (HPLC) | |

| Storage Conditions | Store at -20°C, protect from light. | [1][2] |

Table 2: Solubility of Filipin III

| Solvent | Solubility | References |

| DMSO | ≥ 10 mg/mL | [3] |

| DMF | 5 mg/mL | [1][2] |

| Ethanol | 1 mg/mL | [1][2] |

| Methanol | Soluble | |

| DMSO:PBS (1:4, pH 7.2) | ~0.4 mg/mL |

Table 3: Spectral Properties of Filipin III

| Spectral Property | Wavelength (nm) | References |

| UV-Vis Absorption Maxima (λmax) | 323, 339, 357 | |

| Fluorescence Excitation | 340-380 | [1][4] |